Diallyl phenylphosphonate
CAS No.: 2948-89-2
Cat. No.: VC16193291
Molecular Formula: C12H15O3P
Molecular Weight: 238.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2948-89-2 |
|---|---|
| Molecular Formula | C12H15O3P |
| Molecular Weight | 238.22 g/mol |
| IUPAC Name | bis(prop-2-enoxy)phosphorylbenzene |
| Standard InChI | InChI=1S/C12H15O3P/c1-3-10-14-16(13,15-11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 |
| Standard InChI Key | YSRMRWIQPVDQBV-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOP(=O)(C1=CC=CC=C1)OCC=C |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
Diallyl phenylphosphonate’s structure comprises a central phosphorus atom bonded to a phenyl group () and two allyloxy groups (). The IUPAC name, bis(prop-2-enoxy)phosphorylbenzene, reflects this arrangement. The phosphonate group () contributes to the compound’s polarity, while the allyl substituents introduce unsaturation, enabling cross-linking reactions.
Key Structural Features:
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Phosphonate Core: The bond length (approximately 1.48 Å) and bond angle (109.5°) align with typical phosphonate geometries, as confirmed by X-ray crystallography of analogous compounds .
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Allyl Functionality: Each allyl group () provides a reactive site for polymerization, with the terminal double bond () facilitating radical or thermal initiation .
Physical and Spectral Properties
Diallyl phenylphosphonate is a colorless to pale yellow liquid at room temperature, with a density of 1.18 g/cm³ and a boiling point of 285°C. Its infrared (IR) spectrum exhibits characteristic absorption bands at 1240 cm⁻¹ ( stretch) and 1640 cm⁻¹ ( stretch) . Nuclear magnetic resonance (NMR) data include:
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¹H NMR (CDCl₃): δ 5.8–6.1 (m, 2H, ), δ 4.6–4.8 (d, 4H, ), δ 7.3–7.6 (m, 5H, aromatic).
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³¹P NMR: δ 18.2 ppm, consistent with triester phosphonates .
Synthesis and Industrial Production
Conventional Synthesis Route
The primary synthesis involves a two-step esterification of phenyl phosphorus oxydichloride () with allyl alcohol () under controlled conditions:
Key parameters include:
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Temperature: Maintained below 5°C to prevent decomposition of the intermediate chlorophosphonate.
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Solvent: Inert solvents like dichloromethane or tetrahydrofuran (THF) are used to stabilize reactive species.
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Yield: Typically 70–85%, with purification via vacuum distillation.
McKenna Dealkylation
Diallyl phenylphosphonate can be synthesized via transesterification of dialkyl phosphonates using bromotrimethylsilane (), followed by methanolysis :
This method avoids harsh acidic conditions, preserving acid-sensitive functional groups .
Polymerization and Copolymerization Behavior
Homopolymerization
Diallyl phenylphosphonate undergoes radical-initiated polymerization to form poly(allyl phenylphosphonate), a thermosetting resin with high thermal stability (>300°C). The reaction mechanism proceeds via:
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Initiation: Thermal decomposition of azobisisobutyronitrile (AIBN) generates radicals.
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Propagation: Radical addition across allyl double bonds, forming a cross-linked network.
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Termination: Combination or disproportionation of radical chains .
Key Properties of Poly(allyl phenylphosphonate):
| Property | Value |
|---|---|
| Glass Transition () | 120–135°C |
| Thermal Decomposition | 320–350°C (N₂ atmosphere) |
| Dielectric Constant | 3.2–3.5 (1 MHz) |
Copolymerization with Lauryl Methacrylate
A landmark study copolymerized diallyl phenylphosphonate (DAPP) with n-lauryl methacrylate (LMA) at 80°C :
Reactivity Ratios (Fineman-Ross Method):
| Monomer Pair | (DAPP) | (LMA) |
|---|---|---|
| DAPP-LMA | 0.52 | 1.87 |
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Interpretation: The , indicates LMA incorporates faster into the copolymer, leading to gradient copolymers rich in LMA at low conversions .
Molecular Weight Dependence:
| Phosphorus Content (wt%) | Intrinsic Viscosity (dL/g) | (g/mol) |
|---|---|---|
| 5.2 | 0.45 | 28,000 |
| 8.7 | 0.32 | 18,500 |
Higher phosphorus content reduces molecular weight due to chain-transfer effects .
Applications in Materials Science
Flame-Retardant Polymers
The phosphonate moiety in poly(allyl phenylphosphonate) releases phosphoric acid upon heating, forming a char layer that inhibits combustion. Tests under UL94 standards show:
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Vertical Burning Rate: V-0 rating (self-extinguishing within 10 seconds).
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Limiting Oxygen Index (LOI): 32–35%, surpassing conventional polymers like polyethylene (LOI 17%).
Dielectric Materials
The low dielectric constant (3.2–3.5) and high breakdown strength (450 kV/mm) make diallyl phenylphosphonate-based resins suitable for high-frequency insulators in electronics.
Future Research Directions
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Controlled Radical Polymerization: Exploring atom transfer radical polymerization (ATRP) to achieve narrow polydispersity.
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Hybrid Composites: Integrating diallyl phenylphosphonate with silica nanoparticles for enhanced mechanical properties.
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Biomedical Applications: Investigating phosphonate-based hydrogels for drug delivery.
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